molecular formula C13H17NO B13656856 (5-(tert-Butyl)-1H-indol-3-yl)methanol

(5-(tert-Butyl)-1H-indol-3-yl)methanol

Cat. No.: B13656856
M. Wt: 203.28 g/mol
InChI Key: VCFGAQQYOHZMLA-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)-1H-indol-3-yl)methanol: is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group at the 5-position and the methanol group at the 3-position of the indole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)-1H-indol-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced at the 5-position of the indole ring through a Friedel-Crafts alkylation reaction.

    Formation of Methanol Group: The methanol group is introduced at the 3-position through a Grignard reaction or a similar nucleophilic addition reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butyl)-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The indole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of (5-(tert-Butyl)-1H-indol-3-yl)aldehyde or (5-(tert-Butyl)-1H-indol-3-yl)carboxylic acid.

    Reduction: Formation of various reduced derivatives of the indole ring.

    Substitution: Formation of substituted indole derivatives with different functional groups.

Scientific Research Applications

(5-(tert-Butyl)-1H-indol-3-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes.

    Gene Expression: Regulation of gene expression and modulation of protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1H-indol-3-yl)methanol
  • (5-Ethyl-1H-indol-3-yl)methanol
  • (5-Propyl-1H-indol-3-yl)methanol

Uniqueness

The presence of the tert-butyl group at the 5-position of the indole ring in (5-(tert-Butyl)-1H-indol-3-yl)methanol imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(5-tert-butyl-1H-indol-3-yl)methanol

InChI

InChI=1S/C13H17NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-7,14-15H,8H2,1-3H3

InChI Key

VCFGAQQYOHZMLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC=C2CO

Origin of Product

United States

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